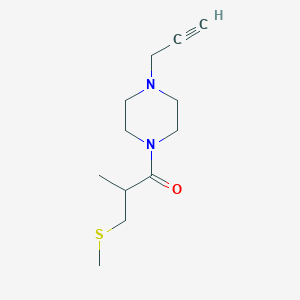

2-Methyl-3-methylsulfanyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one

描述

属性

IUPAC Name |

2-methyl-3-methylsulfanyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2OS/c1-4-5-13-6-8-14(9-7-13)12(15)11(2)10-16-3/h1,11H,5-10H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDXBJKOZALGOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC)C(=O)N1CCN(CC1)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1859356-52-7 | |

| Record name | 2-methyl-3-(methylsulfanyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of 2-Methyl-3-methylsulfanyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced via a nucleophilic substitution reaction using propargyl bromide.

Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be added through a thiolation reaction using methylthiol.

Formation of the Propanone Moiety: The final step involves the formation of the propanone moiety through a condensation reaction with an appropriate ketone precursor.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

化学反应分析

2-Methyl-3-methylsulfanyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the prop-2-ynyl group can be substituted with other functional groups.

Condensation: The propanone moiety can participate in condensation reactions with aldehydes or amines to form larger, more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations.

科学研究应用

2-Methyl-3-methylsulfanyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various chemical studies.

Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new therapeutic agents.

作用机制

The mechanism of action of 2-Methyl-3-methylsulfanyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Key Structural Differences and Similarities

The propan-1-one scaffold is common among several pharmacologically active compounds. Below is a comparative analysis of substituents and their implications:

Table 1: Structural and Functional Comparison

Mechanistic and Pharmacological Insights

- Cathinone Analogs (3-MMC, 4-FMC): These derivatives act as monoamine reuptake inhibitors due to their methylamino and aryl substituents, leading to stimulant effects . The absence of these groups in the target compound suggests a divergent mechanism, possibly targeting piperazine-associated receptors (e.g., serotonin or dopamine receptors).

- Antimicrobial Derivatives : Thiazolidin-3-yl and benzyloxy groups in compounds correlate with antimicrobial activity. The target compound’s propynylpiperazine group may similarly interact with microbial enzymes, though this remains speculative .

- However, sulfur-containing groups can form reactive metabolites, necessitating detailed toxicological studies .

常见问题

Q. What are the recommended synthetic pathways for 2-Methyl-3-methylsulfanyl-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the piperazine ring followed by coupling with the propan-1-one backbone. Key steps include:

- Nucleophilic substitution at the piperazine nitrogen using prop-2-ynyl halides under inert atmosphere (N₂) to minimize side reactions .

- Thioether formation via Michael addition or alkylation with methylsulfanyl groups, requiring controlled temperatures (0–5°C) to prevent oxidation .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the target compound.

Yield optimization strategies: - Use of catalysts (e.g., DMAP for acylation) .

- Solvent selection (e.g., DMF for polar intermediates, DCM for non-polar steps) .

Q. How can the structural integrity of this compound be validated during synthesis?

- Methodological Answer : Employ a combination of:

- NMR spectroscopy :

- ¹H/¹³C NMR to confirm substitution patterns (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm, propargyl protons at δ 2.0–2.3 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~350–360) and fragmentation patterns .

- X-ray crystallography (if crystalline): Resolve bond angles and stereochemistry .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values or target selectivity may arise from assay conditions. Mitigation strategies:

- Standardized in vitro assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer systems (pH 7.4, 37°C) to minimize variability .

- Dose-response validation : Perform triplicate experiments with positive/negative controls (e.g., reference inhibitors).

- Off-target screening : Use proteome-wide affinity assays (e.g., thermal shift profiling) to identify unintended interactions .

Q. How can the reactivity of the methylsulfanyl and propargyl groups be leveraged for derivatization?

- Methodological Answer : Functionalize the compound via:

- Click chemistry : Utilize the propargyl group for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach fluorescent tags or biotin .

- Oxidation of methylsulfanyl : Convert –SMe to sulfoxide (–SO–) or sulfone (–SO₂–) using H₂O₂ or mCPBA, altering solubility and target affinity .

Example reaction conditions:

| Reaction Type | Reagents | Temperature | Yield |

|---|---|---|---|

| CuAAC | CuSO₄, sodium ascorbate | RT | 75–85% |

| Sulfone formation | mCPBA, DCM | 0°C → RT | 60–70% |

Q. What statistical frameworks are suitable for analyzing dose-dependent effects in preclinical studies?

- Methodological Answer : Apply:

- Non-linear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Bootstrap resampling to estimate confidence intervals for small sample sizes .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo efficacy studies?

- Methodological Answer : Potential factors and solutions:

- Metabolic instability : Perform microsomal stability assays (e.g., liver S9 fractions) to identify rapid degradation .

- Poor bioavailability : Use pharmacokinetic profiling (Cmax, AUC) to guide formulation adjustments (e.g., PEGylation) .

- Species-specific differences : Cross-validate targets in humanized animal models .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | ~350 g/mol | HRMS |

| LogP (lipophilicity) | 2.8–3.2 | HPLC (C18 column) |

| Aqueous Solubility | <10 µM (pH 7.4) | Nephelometry |

Q. Table 2. Common Analytical Techniques for Purity Assessment

| Technique | Application | Detection Limit |

|---|---|---|

| HPLC-UV | Quantification of impurities | 0.1% w/w |

| LC-MS/MS | Structural confirmation | 1 ng/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。